molecular formula C13H8BrFN2 B13683406 8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine

8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine

Numéro de catalogue: B13683406
Poids moléculaire: 291.12 g/mol
Clé InChI: YLLWXYFZZDBODW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine is a brominated imidazo[1,2-a]pyridine derivative featuring a fluorine-substituted phenyl group at position 2. The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system known for its pharmacological versatility, including applications in CNS disorders, antimicrobial agents, and enzyme inhibition . The bromine atom at position 8 enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization .

Propriétés

Formule moléculaire

C13H8BrFN2

Poids moléculaire

291.12 g/mol

Nom IUPAC

8-bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8BrFN2/c14-11-5-2-6-17-8-12(16-13(11)17)9-3-1-4-10(15)7-9/h1-8H

Clé InChI

YLLWXYFZZDBODW-UHFFFAOYSA-N

SMILES canonique

C1=CC(=CC(=C1)F)C2=CN3C=CC=C(C3=N2)Br

Origine du produit

United States

Méthodes De Préparation

General Synthetic Strategies for Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are typically synthesized via heteroannulation reactions involving 2-aminopyridines and α-haloketones or related precursors. The key step is the formation of the imidazo ring through cyclization, often facilitated by base or acid catalysis, sometimes under ultrasonic or microwave irradiation to improve yields and reduce reaction times.

Common Starting Materials

Specific Preparation Methods for 8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine

Synthesis via Cyclization of 3-Bromopyridin-2-amine and α-Bromoacetophenone Derivatives

A representative and well-documented approach involves the reaction of 3-bromopyridin-2-amine with 2-bromo-1-(3-fluorophenyl)ethanone under basic conditions to form the imidazo[1,2-a]pyridine ring system with the desired substitutions.

Reaction Conditions
  • Reagents : 3-bromopyridin-2-amine and 2-bromo-1-(3-fluorophenyl)ethanone
  • Base : Sodium bicarbonate (NaHCO3) or sodium hydride (NaH)
  • Solvent : Ethanol or tetrahydrofuran (THF)
  • Temperature : Typically 80°C for 2-4 hours
  • Atmosphere : Inert (nitrogen or argon) to prevent oxidation
Mechanism Overview
  • Nucleophilic attack of the amino group on the α-bromo ketone carbonyl carbon.
  • Intramolecular cyclization to form the imidazo ring.
  • Elimination of HBr to yield the imidazo[1,2-a]pyridine core.
Example from Literature

In a study synthesizing 8-bromo-2-(2-fluoro-5-nitrophenyl)imidazo[1,2-a]pyridine (a close analog), the authors used:

  • 3-bromopyridin-2-amine (5.81 g, 0.335 mol)
  • 2-bromo-1-(2-fluoro-5-nitrophenyl)ethanone (8 g, 0.0305 mol)
  • Sodium bicarbonate in ethanol at 80°C for 3 hours

This yielded the imidazo[1,2-a]pyridine derivative in moderate to good yield (~50%) after purification.

This method is adaptable for 3-fluorophenyl substitution by using the corresponding 2-bromo-1-(3-fluorophenyl)ethanone.

Ultrasound-Assisted Synthesis

An environmentally benign and rapid method involves ultrasound irradiation to promote the cyclization between 2-aminopyridine and 2-bromoacetophenone derivatives.

  • Solvent : PEG-400 (polyethylene glycol), a green solvent
  • Conditions : Ultrasonic irradiation at room temperature or mild heating
  • Advantages : Short reaction times, good to excellent yields, and tolerance to various substituents

This method can be used to prepare a variety of imidazo[1,2-a]pyridines, including brominated and fluorinated derivatives, by selecting appropriate starting materials.

One-Pot Synthesis via Pyridinium Salt Intermediates

Another approach involves the formation of pyridinium salts from aminopyridines and benzyl bromides, followed by base-induced cyclization.

  • Step 1 : Formation of pyridinium salt by reacting aminopyridine with benzyl bromide in DMF or DMA at elevated temperature (~120°C).
  • Step 2 : Treatment with sodium hydride (NaH) in THF at 65°C under nitrogen to induce cyclization.
  • Purification : Column chromatography on silica gel using hexane/ethyl acetate mixtures.

This method allows for the introduction of various aryl groups, including 3-fluorophenyl, at the 2-position of the imidazo[1,2-a]pyridine ring.

Functional Group Transformations and Derivatizations

Following the core imidazo[1,2-a]pyridine synthesis, further functionalization can be performed:

  • Nitration : Using concentrated sulfuric and nitric acid mixtures at low temperature to introduce nitro groups on aromatic rings.
  • Reduction : Conversion of nitro groups to amines using zinc dust and ammonium chloride in aqueous methanol under hydrogen atmosphere.
  • Acylation : Formation of benzamide derivatives by reaction with benzoyl chlorides or anhydrides.

Such steps are often part of multi-step syntheses to obtain derivatives like N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamides.

Comparative Data Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Advantages References
Cyclization with NaHCO3/EtOH 3-bromopyridin-2-amine + 2-bromo-1-(3-fluorophenyl)ethanone 80°C, 3-4 h ~50-70 Simple, moderate yield
Ultrasound-assisted synthesis 2-aminopyridine + 2-bromoacetophenone derivatives PEG-400, ultrasound, mild heat 70-90 Rapid, green solvent, good yields
One-pot pyridinium salt method Aminopyridine + benzyl bromide DMF, 120°C; then NaH, THF, 65°C 60-80 One-pot, versatile substitution
Functional group transformations Nitro and amine intermediates Acid nitration; Zn/NH4Cl reduction Variable Enables diverse derivatives

Characterization and Analytical Data

Typical characterization data for imidazo[1,2-a]pyridine derivatives, including this compound, involve:

Example data from related compounds:

Parameter Example Value (from analogs)
^1H NMR (CDCl3) δ 7.2–8.8 ppm aromatic protons, singlets/doublets
^13C NMR δ 110–160 ppm aromatic carbons
IR (KBr) 3080 cm⁻¹ (aromatic C-H), 1346 cm⁻¹ (nitro, if present)
HRMS (ESI) m/z consistent with C15H10BrFN3 (calcd/found)

Summary and Perspectives

The preparation of This compound is achievable through several synthetic routes centered on the cyclization of appropriately substituted 3-bromopyridin-2-amine with α-bromo ketones bearing the 3-fluorophenyl group. Methods vary from traditional heating with base in ethanol to modern ultrasound-assisted protocols and one-pot pyridinium salt strategies. Each method offers distinct advantages in terms of yield, reaction time, and environmental considerations.

Further functionalization steps enable the synthesis of derivatives with potential biological activity. The choice of method depends on available starting materials, desired scale, and downstream applications.

Analyse Des Réactions Chimiques

8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Applications De Recherche Scientifique

This compound has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate certain biological pathways, leading to the desired therapeutic effects. For example, its activity against tuberculosis is attributed to its ability to inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Key structural variations among analogs include substituent type, position, and electronic effects. Below is a comparative table:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Activities Reference
8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine Br (8), 3-Fluorophenyl (2) 291.12* High cross-coupling reactivity at C-8
4-{[(8-Bromo-6-Cl-3-NO₂-imidazo[1,2-a]pyridin-2-yl)methyl]sulfonyl}phenol Br (8), Cl (6), NO₂ (3), SO₂-phenol (2) 504.68 Improved aqueous solubility
6-Cl-3-NO₂-8-(SPh)-2-(SCH₂Ph)imidazo[1,2-a]pyridine Cl (6), NO₂ (3), SPh (8), SCH₂Ph (2) 469.89 Enhanced metabolic stability
Ethyl 8-Br-2-(CF₃)imidazo[1,2-a]pyridine-3-carboxylate Br (8), CF₃ (2), COOEt (3) 325.15 High lipophilicity (logP ~3.2)
2h (Biphenyl derivative) Biphenyl (side chain), Me (R4) ~380.40 AChE inhibition (IC₅₀ = 79 µM)

*Calculated based on molecular formula C₁₃H₈BrFN₂.

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and sulfonyl (SO₂) groups improve solubility but may reduce membrane permeability . The trifluoromethyl (CF₃) group in Ethyl 8-Br-2-(CF₃)imidazo[1,2-a]pyridine-3-carboxylate increases lipophilicity, favoring blood-brain barrier penetration .
  • Halogen Effects: Bromine at C-8 enables cross-coupling, while chlorine at C-6 (e.g., in ) enhances metabolic stability by resisting oxidative degradation .
  • Fluorine vs. Bulkier Groups: The 3-fluorophenyl group in the target compound balances steric bulk and electronic effects, whereas biphenyl derivatives (e.g., 2h) exhibit stronger AChE inhibition due to extended π-π stacking .
Enzyme Inhibition
  • AChE/BChE Inhibition: Biphenyl-substituted derivatives (e.g., 2h) show potent AChE inhibition (IC₅₀ = 79 µM), while dichlorophenyl analogs (e.g., 2j) preferentially inhibit BChE (IC₅₀ = 65 µM) . The target compound’s 3-fluorophenyl group may offer moderate activity but lacks the bulk required for optimal AChE binding.
  • MCH1R Antagonism: Methyl substitution at C-3 (e.g., in ) enhances MCH1R affinity, suggesting that modifying the target compound at this position could improve activity .
Anticancer Potential

Selenylated derivatives (e.g., MRK-107) induce oxidative stress and senescence in leukemia cells, highlighting the role of chalcogen atoms in anticancer mechanisms . The target compound’s bromine could be replaced with selenium for similar effects.

Activité Biologique

8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. With a molecular formula of C13H8BrFN2 and a molecular weight of 291.12 g/mol, this compound features a bromine atom at the 8-position and a fluorophenyl group at the 2-position. These structural characteristics enhance its stability and reactivity, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of halogen substituents (bromine and fluorine) increases its binding affinity to biological targets, which may contribute to its therapeutic effects. Studies have indicated that this compound can act as an enzyme inhibitor, showing promise in anti-tuberculosis applications by inhibiting Mycobacterium tuberculosis (MTB) growth .

Biological Activity Overview

Research indicates that this compound exhibits the following biological activities:

  • Anti-Tuberculosis Activity : The compound has demonstrated significant anti-mycobacterial properties with a minimum inhibitory concentration (MIC) as low as 0.4 μg/mL against MTB H37Rv .
  • Enzyme Inhibition : It shows potential as an enzyme inhibitor, interacting with various molecular targets and modulating their activity .
  • Anticancer Properties : Preliminary studies suggest moderate activity against cancer cell lines, indicating potential for development as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anti-Tuberculosis Evaluation : A study synthesized various imidazo[1,2-a]pyridine derivatives, including this compound. The compound showed promising anti-TB activity with an MIC of 3.125 μg/mL when tested against MTB .
  • Enzyme Binding Studies : Research employing fluorescence spectroscopy and surface plasmon resonance revealed that the compound binds effectively to specific enzymes, enhancing its potential as a therapeutic agent .
  • Anticancer Activity Assessment : In vitro studies indicated that while the compound has moderate cytotoxicity against cancer cells, it exhibits minimal toxicity towards normal cells, suggesting a favorable therapeutic index .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Imidazo[1,2-a]pyridineParent compound without substitutionsLacks halogen substituents
2-(3-Fluorophenyl)imidazo[1,2-a]pyridineSimilar structure but lacks bromine at position 8Retains fluorine but lacks bromine
8-Fluoroimidazo[1,2-a]pyridineLacks the 3-fluorophenyl groupContains only one fluorine atom

The dual substitution pattern of bromine and fluorine in this compound enhances its chemical stability and biological activity compared to its analogs.

Q & A

Basic Research Questions

What are the optimal reaction conditions for synthesizing 8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine?

A typical synthesis involves a multi-step process. For example, 2-bromo-1-(3-fluoro-5-nitrophenyl)ethanone reacts with 3-bromopyridine-2-amine in ethanol under reflux (80°C) with sodium bicarbonate as a base. Reaction progress is monitored via TLC/LCMS, yielding ~54% after purification by precipitation in ice-cold water and vacuum drying . Microwave-assisted methods can improve efficiency, reducing reaction times and increasing yields (e.g., 65% yield in microwave conditions) .

What purification methods are recommended for this compound?

Post-synthesis, the crude product is precipitated by adding ice-cold water (20 volumes) and stirred at 0–5°C for 30 minutes. Filtration and vacuum drying yield a solid product. For derivatives, flash chromatography on silica gel or preparative HPLC may be used, especially for isolating intermediates with sensitive functional groups (e.g., nitro or amine substituents) .

Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Assign aromatic protons (δ 7.71–9.06 ppm) and carbons (δ 115–163 ppm) to confirm substituent positions .
  • FT-IR : Identify key functional groups (e.g., nitro: 1343 cm⁻¹, aromatic C-H: 3088 cm⁻¹) .
  • LC-MS : Confirm molecular weight (e.g., m/z 337.9 for brominated intermediates) .

Advanced Research Questions

How do halogen substituents (Br, F) influence the compound’s reactivity in cross-coupling reactions?

The bromine atom at position 8 acts as a leaving group in Suzuki-Miyaura cross-coupling reactions, enabling aryl/heteroaryl substitutions. Fluorine at position 3 enhances electron-withdrawing effects, stabilizing intermediates and directing regioselectivity. For example, fluorophenyl derivatives show higher reactivity in palladium-catalyzed couplings compared to non-fluorinated analogs .

What strategies resolve contradictions in biological activity data across structural analogs?

  • SAR Studies : Compare analogs like 8-chloro vs. 8-bromo derivatives. Bromine’s larger atomic radius may sterically hinder target binding, reducing affinity compared to smaller halogens .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with enzymes (e.g., kinases) or receptors .

How can computational methods aid in predicting the compound’s pharmacodynamics?

  • Docking Simulations : Model interactions with targets like cyclin-dependent kinases (CDKs) using software such as AutoDock. The fluorophenyl group’s electronegativity may enhance hydrogen bonding with active-site residues .
  • QSAR Models : Correlate substituent electronic parameters (Hammett constants) with experimental IC50 values to predict activity trends .

Methodological Challenges

How to optimize solubility for in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in buffer (e.g., PBS) to avoid precipitation .
  • Derivatization : Introduce hydrophilic groups (e.g., carboxylates) at position 2 to improve aqueous solubility .

What are the stability considerations under varying storage conditions?

  • Temperature : Store at –20°C under inert gas (argon) to prevent degradation.
  • Light Sensitivity : Protect from UV exposure, as brominated imidazopyridines may undergo photolytic debromination .

How to address discrepancies in reported synthetic yields?

  • Reagent Purity : Use freshly distilled solvents (e.g., ethanol, THF) to avoid side reactions with residual moisture .
  • Catalyst Screening : Test alternative catalysts (e.g., Pd(PPh3)4 vs. PdCl2) for cross-coupling steps, as impurities in palladium sources can reduce yields .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.